molecular formula C56H70N9NaO23S B549163 Micafungin sodium CAS No. 208538-73-2

Micafungin sodium

Cat. No.: B549163
CAS No.: 208538-73-2
M. Wt: 1292.3 g/mol
InChI Key: KOOAFHGJVIVFMZ-WZPXRXMFSA-M
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Description

FK 463, also known as micafungin sodium, is a semi-synthetic echinocandin derived from a natural product of the fungus Coleophoma empetri. It is a lipopeptide antifungal agent that inhibits the synthesis of 1,3-beta-D-glucan, an essential component of the fungal cell wall. This compound is particularly effective against Candida and Aspergillus species .

Mechanism of Action

Micafungin sodium is an antifungal agent that belongs to the echinocandin class of compounds . It has been used for the treatment of various fungal infections, including candidemia, acute disseminated candidiasis, and certain other invasive Candida infections . This article will provide a comprehensive overview of the mechanism of action of this compound.

Biochemical Analysis

Biochemical Properties

Micafungin sodium works by inhibiting the synthesis of 1,3-beta-D-glucan, an integral component of the fungal cell wall . This decreased glucan production leads to osmotic instability and thus cellular lysis . It acts in a concentration-dependent manner as a noncompetitive inhibitor of the formation of the enzyme 1,3-beta-D glucan synthase .

Cellular Effects

This compound has a broad spectrum of in vitro activity against clinically relevant isolates of Candida spp. (including fluconazole-resistant Candida glabrata isolates), a low propensity for emergence of resistant isolates . Depending on its concentration, micafungin may be fungicidal against some Candida, but is usually fungistatic against Aspergillus .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the synthesis of 1,3-beta-D-glucan, an essential component of fungal cell walls . This inhibition is achieved through a concentration-dependent, noncompetitive inhibition of the enzyme 1,3-beta-D glucan synthase .

Temporal Effects in Laboratory Settings

This compound has a half-life of 14 hours in patient blood, but it is even longer in different organs, so the concentration will persist above minimum inhibitory concentrations of Candida species for several days . High-dose micafungin is a candidate for less frequent dosing (i.e. 200 mg every 48 h, or 300 mg every 72 h) due to its favorable toxicity profile and a possible post-antifungal effect .

Dosage Effects in Animal Models

Studies in mice and rabbits with persistent neutropenia and disseminated candidiasis demonstrated that a single large dose of micafungin could clear disseminated candidiasis . The clearance of micafungin is much higher in neonates and older children, and these populations receive a considerably higher weight-corrected dose than adults .

Metabolic Pathways

This compound is metabolized by arylsulfatase, catechol-O-methyltransferase, and several cytochrome P450 (CYP) isoenzymes (3A4, 1A2, 2B6 and 2C), but no dose adjustments are necessary in patients with (severe) hepatic dysfunction .

Transport and Distribution

This compound is administered intravenously as a 1-h infusion once daily . The clearance (CL) is 10.4 mL/h/kg and volume of distribution is 0.2 L/kg; both are independent of the dose . Exposure to micafungin is lower in hematology patients, and is even further lowered in critically ill patients (including burn patients) compared with healthy volunteers .

Subcellular Localization

As an antifungal agent, this compound targets the fungal cell wall, specifically the 1,3-beta-D-glucan, an essential component of the fungal cell wall . This unique mechanism of action allows this compound to selectively target fungal cells without affecting human cells, as human cells do not contain 1,3-beta-D-glucan .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FK 463 involves several steps:

Industrial Production Methods

Industrial production of FK 463 follows similar synthetic routes but on a larger scale, ensuring the purity and consistency required for pharmaceutical applications. The process involves fermentation, extraction, and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

FK 463 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of FK 463 with modified antifungal properties .

Scientific Research Applications

FK 463 has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

CAS No.

208538-73-2

Molecular Formula

C56H70N9NaO23S

Molecular Weight

1292.3 g/mol

IUPAC Name

sodium;4-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-sulfooxyphenolate

InChI

InChI=1S/C56H71N9O23S.Na/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76;/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85);/q;+1/p-1/t25-,26+,31+,34-,35-,37+,38+,42-,43-,44-,45-,46-,47-,48-,52+;/m0./s1

InChI Key

KOOAFHGJVIVFMZ-WZPXRXMFSA-M

SMILES

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)[O-])O)O)C(CC(=O)N)O)C)O)O)O.[Na+]

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)[O-])OS(=O)(=O)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O.[Na+]

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)[O-])OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O.[Na+]

Key on ui application

Formerly known as FK463, micafungin is a semisynthetic lipopeptide synthesized from a fermentation product of Coleophoma empetri that works as an antifungal agent. It is a glucan synthesis inhibitor of the echinocandin structural class.

boiling_point

N/A

melting_point

N/A

Pictograms

Irritant

storage

−20°C

Synonyms

FK 463
FK-463
FK463
micafungin
micafungin sodium
Mycamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Micafungin sodium?

A1: this compound is an antifungal agent that belongs to the echinocandin class. It exerts its fungicidal activity by inhibiting the synthesis of 1,3-β-D-glucan, a crucial component of the fungal cell wall. [] This inhibition disrupts cell wall integrity, leading to fungal cell death. []

Q2: Against which fungal species is this compound effective?

A2: this compound demonstrates potent activity against a wide range of Candida species, including those resistant to fluconazole. [, ] It also exhibits fungistatic activity against Aspergillus species. [, ] Studies have shown its potential efficacy against Talaromyces marneffei in both yeast and mycelial forms. []

Q3: Are there any reported cases of resistance to this compound?

A3: While this compound remains an effective treatment option, emergence of Trichosporon asahii infection during its administration has been reported. [] Further research is needed to understand the mechanisms and clinical implications of such cases.

Q4: What are the current approved clinical applications of this compound?

A4: this compound has received approval from the US FDA for the prophylaxis of Candida infections in patients undergoing hematopoietic stem cell transplantation. [, , ] It is also approved for the treatment of esophageal candidiasis. [, , ]

Q5: What are the advantages of this compound compared to other antifungal agents?

A6: this compound offers several advantages, including a favorable safety and drug-drug interaction profile. [, ] It is available for intravenous administration and has been shown to be effective against fungal isolates resistant to other antifungals like fluconazole. [, , ]

Q6: Are there any studies investigating the delivery of this compound via inhalation?

A7: Yes, a pilot study has explored the pulmonary delivery of this compound using two different nebulizers. [] The study characterized the aerosol mass distribution profiles and found promising results in terms of fine particle fraction and mass median aerodynamic diameter. [] This suggests that pulmonary delivery of this compound could be a viable option for treating lung infections.

Q7: How is the quality of this compound assessed?

A8: Fourier transform near-infrared spectrometry (FTNIR) has been successfully employed to detect intra-lot and inter-lot variability in Micafungin. [] This technique allows for rapid and non-destructive quality control, ensuring consistency in the drug product.

Q8: What is known about the stability of this compound in solution?

A9: Studies have investigated the stability of this compound solutions at various concentrations and in different containers like glass bottles and syringes. [] These studies help determine the optimal storage conditions and shelf-life of the drug product.

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